molecular formula C13H19BrO B2639153 1-Bromo-4-[(n-hexyloxy)methyl]benzene CAS No. 153407-07-9

1-Bromo-4-[(n-hexyloxy)methyl]benzene

Cat. No.: B2639153
CAS No.: 153407-07-9
M. Wt: 271.198
InChI Key: CYYIPANADVBXGA-UHFFFAOYSA-N
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Description

1-Bromo-4-[(n-hexyloxy)methyl]benzene is a brominated aromatic compound featuring a para-substituted bromine atom and a (n-hexyloxy)methyl group. The hexyloxy chain introduces moderate lipophilicity, making it soluble in organic solvents, while the bromine serves as a reactive site for cross-coupling reactions. This compound is typically synthesized via Williamson ether synthesis or palladium-catalyzed coupling, as evidenced by methods used for analogous structures in the literature . Its applications span pharmaceutical intermediates, liquid crystals, and materials science, where its balanced electronic and steric properties are advantageous.

Properties

IUPAC Name

1-bromo-4-(hexoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYIPANADVBXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(n-hexyloxy)methyl]benzene can be synthesized through a multi-step process starting from bromobenzene. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.

Scientific Research Applications

1-Bromo-4-[(n-hexyloxy)methyl]benzene has several applications in scientific research:

Comparison with Similar Compounds

Structural Features and Physical Properties

The structural variations among brominated benzene derivatives significantly influence their physical and chemical behaviors. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-Bromo-4-[(n-hexyloxy)methyl]benzene C₁₃H₁₉BrO 283.20 Bromine, (n-hexyloxy)methyl (para) Moderate lipophilicity, reactive Br
1-Bromo-4-n-hexylbenzene C₁₂H₁₇Br 241.17 Bromine, n-hexyl (para) Higher hydrophobicity, no ether oxygen
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO 201.06 Bromine, methoxymethyl (para) Lower MW, higher polarity
1-Bromo-4-((vinyloxy)methyl)benzene C₉H₉BrO₂ 245.07 Bromine, vinyloxymethyl (para) Unsaturated chain, reactive vinyl
1-Bromo-4-(2-iodo-3-thienyl)benzene C₁₀H₈BrIS 366.01 Bromine, 2-iodothienyl (para) Heterocyclic, dual halogen sites
1-Bromo-4-(4-methoxyphenoxy)benzene C₁₃H₁₁BrO₂ 291.13 Bromine, 4-methoxyphenoxy (para) Bulky, electron-rich aromatic

Key Observations:

  • Chain Length and Polarity: The hexyloxy group in the target compound provides a balance between hydrophobicity and polarity, unlike the purely hydrophobic n-hexyl chain in 1-bromo-4-n-hexylbenzene .
  • Heterocyclic Influence: Thienyl- or iodothienyl-substituted derivatives (e.g., 1-bromo-4-(2-iodo-3-thienyl)benzene) exhibit enhanced electronic conjugation and versatility in cross-coupling due to iodine’s superior leaving-group ability .

Biological Activity

1-Bromo-4-[(n-hexyloxy)methyl]benzene, also known as 1-bromo-4-hexyloxybenzene, is an organic compound characterized by the presence of a bromine atom and a hexyloxy functional group attached to a benzene ring. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₇BrO. The presence of the bromine atom can influence the compound's reactivity and biological interactions. The hexyloxy group contributes to the hydrophobic characteristics of the molecule, which may affect its solubility and permeability in biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₇BrO
Molecular Weight271.17 g/mol
Boiling Point290 °C
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes. Preliminary studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

2. Cytotoxic Effects
Studies have explored the cytotoxicity of halogenated aromatic compounds in cancer cells. The mechanism often involves inducing apoptosis through oxidative stress pathways or disrupting cellular signaling.

3. Enzyme Inhibition
Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially providing therapeutic benefits in diseases such as cancer or metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting potential applications in antimicrobial formulations.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) to assess cytotoxic effects. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Research Findings

Recent research highlights include:

  • Enzyme Interaction Studies : Molecular docking studies suggest that this compound binds effectively to active sites of cytochrome P450 enzymes, indicating potential for drug metabolism modulation.
  • Toxicological Assessments : Toxicity studies on model organisms (e.g., zebrafish) revealed no significant adverse effects at low concentrations, supporting its safety profile for potential therapeutic use.

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